Cas no 2138228-01-8 (Ethyl 4-[(butan-2-yl)amino]but-2-ynoate)
![Ethyl 4-[(butan-2-yl)amino]but-2-ynoate structure](https://ja.kuujia.com/scimg/cas/2138228-01-8x500.png)
Ethyl 4-[(butan-2-yl)amino]but-2-ynoate 化学的及び物理的性質
名前と識別子
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- 2138228-01-8
- ethyl 4-[(butan-2-yl)amino]but-2-ynoate
- EN300-787071
- Ethyl 4-[(butan-2-yl)amino]but-2-ynoate
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- インチ: 1S/C10H17NO2/c1-4-9(3)11-8-6-7-10(12)13-5-2/h9,11H,4-5,8H2,1-3H3
- InChIKey: XQKHHWDLYUAGQD-UHFFFAOYSA-N
- ほほえんだ: O(C(C#CCNC(C)CC)=O)CC
計算された属性
- せいみつぶんしりょう: 183.125928785g/mol
- どういたいしつりょう: 183.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 38.3Ų
Ethyl 4-[(butan-2-yl)amino]but-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787071-1.0g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 1.0g |
$2019.0 | 2024-05-22 | |
Enamine | EN300-787071-10.0g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 10.0g |
$8680.0 | 2024-05-22 | |
Enamine | EN300-787071-0.25g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 0.25g |
$1858.0 | 2024-05-22 | |
Enamine | EN300-787071-0.5g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 0.5g |
$1938.0 | 2024-05-22 | |
Enamine | EN300-787071-2.5g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 2.5g |
$3957.0 | 2024-05-22 | |
Enamine | EN300-787071-0.1g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 0.1g |
$1777.0 | 2024-05-22 | |
Enamine | EN300-787071-5.0g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 5.0g |
$5854.0 | 2024-05-22 | |
Enamine | EN300-787071-0.05g |
ethyl 4-[(butan-2-yl)amino]but-2-ynoate |
2138228-01-8 | 95% | 0.05g |
$1696.0 | 2024-05-22 |
Ethyl 4-[(butan-2-yl)amino]but-2-ynoate 関連文献
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1. Book reviews
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Ethyl 4-[(butan-2-yl)amino]but-2-ynoateに関する追加情報
Ethyl 4-[(butan-2-yl)amino]but-2-ynoate: A Comprehensive Overview
Ethyl 4-[(butan-2-yl)amino]but-2-ynoate, also known by its CAS registry number 2138228-01-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C11H19NO3, has garnered attention due to its unique structural properties and potential applications in drug delivery systems and advanced materials. The compound's structure features a butanamine group attached to a butynoate ester, which contributes to its versatile reactivity and functionality.
The synthesis of Ethyl 4-[(butan-2-yl)amino]but-2-ynoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the butynoate moiety. These methods not only enhance the purity of the final product but also align with green chemistry principles by minimizing waste and energy consumption.
One of the most intriguing aspects of this compound is its ability to participate in click chemistry reactions. The terminal alkyne group in the butynoate ester makes it an ideal substrate for copper-catalyzed azide–alkyne cycloaddition (CuAAC), a reaction that has revolutionized the field of chemical synthesis. By incorporating Ethyl 4-[(butan-2-yl)amino]but-2-yonoate into click chemistry protocols, scientists have developed novel materials with tailored properties, such as self-healing polymers and stimuli-responsive gels.
In addition to its role in materials science, this compound has shown promise in pharmaceutical applications. The amino group present in the molecule can serve as a site for further functionalization, enabling the attachment of bioactive moieties. Recent studies have explored its use as a precursor for drug delivery systems, where it acts as a carrier for hydrophobic drugs. The ester group in the molecule can be hydrolyzed under physiological conditions, releasing the drug in a controlled manner. This property makes it a valuable candidate for targeted drug delivery systems.
The physical properties of Ethyl 4-(butanamido)butaenoate (another name for this compound) are equally noteworthy. Its melting point and boiling point are critical parameters that influence its suitability for various applications. Recent thermogravimetric analysis (TGA) studies have revealed that the compound exhibits thermal stability up to 150°C, making it suitable for processes that require elevated temperatures. Furthermore, its solubility profile in different solvents has been extensively studied, providing insights into its behavior in various chemical environments.
From an environmental standpoint, understanding the degradation pathways of this compound is essential for assessing its ecological impact. Studies have shown that under aerobic conditions, Ethyl 4-(butanamido)butaenoate undergoes microbial degradation, primarily through hydrolysis and oxidation mechanisms. These findings are crucial for developing sustainable practices in chemical manufacturing and waste management.
In conclusion, Ethyl 4-(butanamido)butaenoate (CAS No. 2138228–01–8) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methodologies and functionalization techniques, positions it as a key player in both academic research and industrial applications. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to fields ranging from materials science to pharmacology.
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